

structure-activity relationship of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid analogs

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Compound of Interest

Compound Name: 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B1267072

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The Quinoline Core: A Scaffold for Potent Anticancer Activity

The quinoline-4-carboxylic acid moiety is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, analogs of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** are emerging as a promising area of research for the development of novel anticancer drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their potential as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in cancer cell proliferation.

Unraveling the Structure-Activity Relationship

The biological activity of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** analogs is significantly influenced by the nature and position of substituents on the quinoline core. While specific SAR studies on a comprehensive series of these exact analogs are limited in publicly available literature, general principles can be derived from research on related quinoline-4-carboxylic acid derivatives.

A key target for this class of compounds is dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.^{[1][2]} Rapidly dividing cancer cells are

highly dependent on this pathway for the synthesis of DNA and RNA, making DHODH an attractive target for anticancer therapy.[3]

Analysis of various quinoline-4-carboxylic acid derivatives has highlighted three critical regions for potent DHODH inhibition:

- The C2 Position: Bulky and hydrophobic substituents at this position are generally necessary for high potency.[2] The cyclopropyl group in the parent compound fulfills this requirement, providing a rigid, lipophilic moiety that can effectively occupy a hydrophobic pocket in the enzyme's active site.
- The C4 Position: A carboxylic acid group at this position is essential for activity.[2] It is believed to form crucial interactions, such as a salt bridge, with key amino acid residues within the DHODH active site.[4]
- The Benzo Portion of the Quinoline Ring (including C6): Substitutions on the benzene ring of the quinoline scaffold significantly modulate the inhibitory activity. The presence of a halogen, such as the bromine atom at the C6 position, has been shown to be beneficial for potency in related series of DHODH inhibitors.[5][6] This is likely due to favorable halogen bonding interactions and increased lipophilicity, contributing to better binding affinity.

Comparative Biological Activity

While a detailed table of IC₅₀ values for a systematic series of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** analogs is not readily available in the literature, a representative comparison can be constructed based on the established SAR principles for DHODH inhibitors. The following table illustrates the expected impact of structural modifications on anticancer activity, with lower IC₅₀ values indicating higher potency.

Compound ID	R1 (C2-substituent)	R2 (C6-substituent)	Target	IC50 (μM) - Representative
Parent Compound	Cyclopropyl	Bromo	DHODH	Potent (e.g., < 1)
Analog 1	Methyl	Bromo	DHODH	Less potent
Analog 2	Phenyl	Bromo	DHODH	Potent
Analog 3	Cyclopropyl	Chloro	DHODH	Potent
Analog 4	Cyclopropyl	Hydrogen	DHODH	Less potent
Analog 5	Cyclopropyl	Bromo	Kinase X	Inactive

Note: The IC50 values are representative and intended for comparative purposes based on established SAR trends for quinoline-4-carboxylic acid-based DHODH inhibitors.

Experimental Protocols

To assess the anticancer potential of these compounds, two key types of experiments are typically performed: a cellular assay to measure general cytotoxicity against cancer cell lines and a target-specific assay to confirm inhibition of the intended enzyme.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.^{[7][8]}

Protocol:

- **Cell Seeding:** Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The medium in the wells is then replaced with the medium containing the test compounds at various concentrations. Control wells with vehicle (DMSO) and a known anticancer drug are included.

- **Incubation:** The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of DHODH.

Protocol:

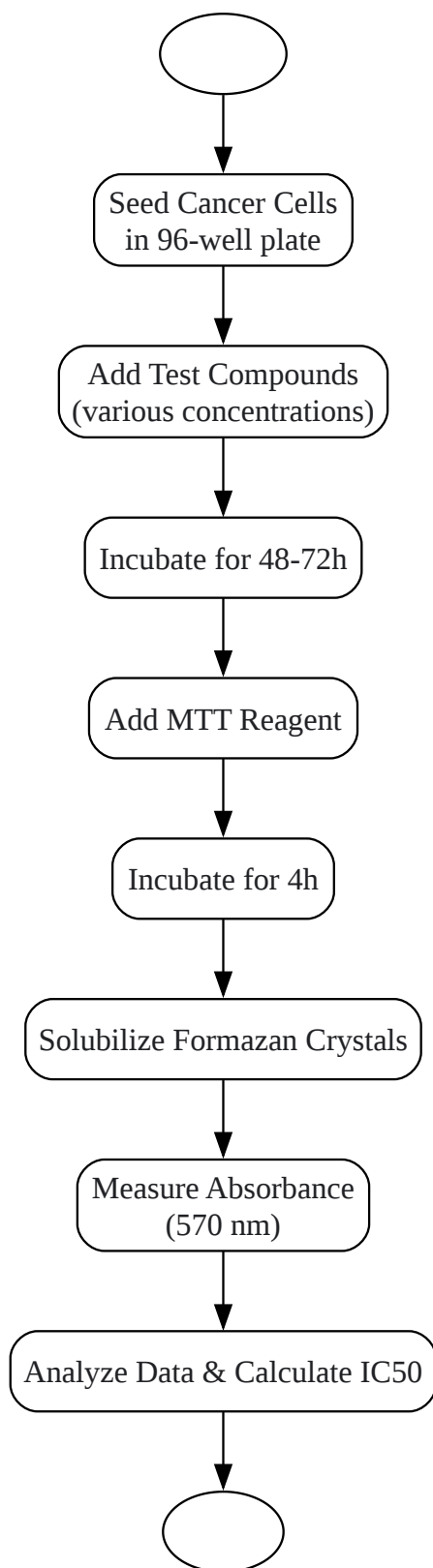
- **Enzyme and Substrate Preparation:** Recombinant human DHODH is purified. The substrates, dihydroorotate and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP), are prepared in an appropriate assay buffer.
- **Assay Reaction:** The reaction is typically performed in a 96-well plate. The test compound, dissolved in DMSO, is pre-incubated with the DHODH enzyme in the assay buffer.
- **Initiation of Reaction:** The reaction is initiated by the addition of the substrate, dihydroorotate.
- **Monitoring Enzyme Activity:** The reduction of the electron acceptor (e.g., the decolorization of DCIP) is monitored spectrophotometrically over time at a specific wavelength (e.g., 600 nm for DCIP).

- **Data Analysis:** The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is calculated by fitting the dose-response data to a suitable equation.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structure-activity relationships and a typical experimental workflow.

Caption: Key structure-activity relationships for quinoline-4-carboxylic acid analogs.



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Caption: Experimental workflow for the MTT anticancer assay.

In conclusion, the **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly DHODH inhibitors. The established structure-activity relationships provide a clear roadmap for further optimization, focusing on modifications at the C2 and C6 positions to enhance potency and selectivity. The detailed experimental protocols for cellular and enzymatic assays offer a robust framework for evaluating the therapeutic potential of newly synthesized analogs. Further research in this area holds the potential to deliver next-generation cancer therapies with improved efficacy and safety profiles.

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